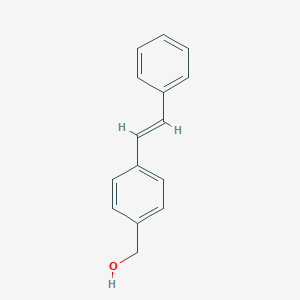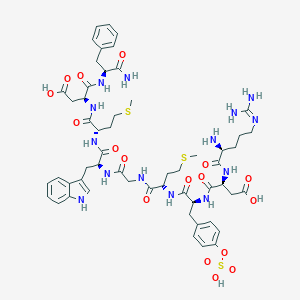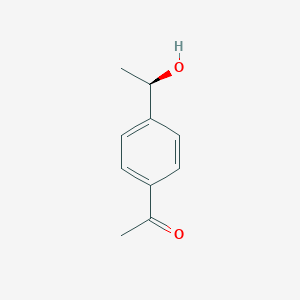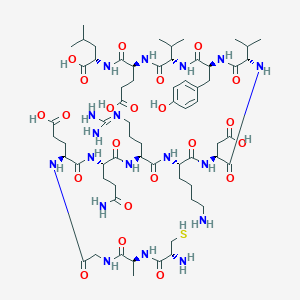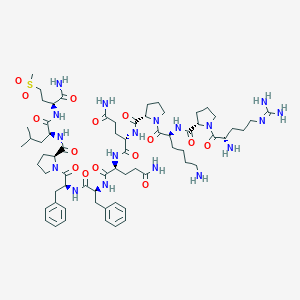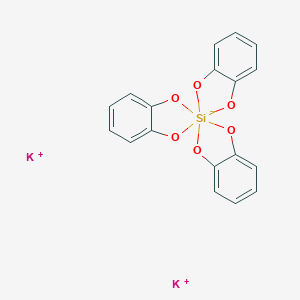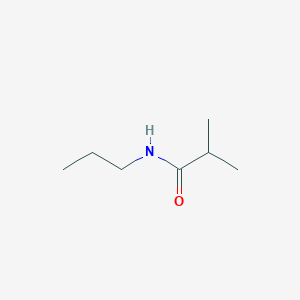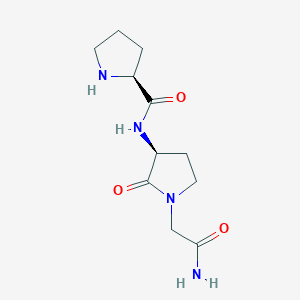
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, commonly known as Prolyl-hydroxylase inhibitors (PHIs), is a class of small molecules that have gained significant attention in the scientific community due to their potential therapeutic applications. PHIs are known to stabilize hypoxia-inducible factor (HIF), which plays a crucial role in regulating cellular responses to hypoxia.
Wirkmechanismus
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide work by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of HIF. HIF plays a crucial role in regulating cellular responses to hypoxia, and its stabilization leads to the activation of various genes involved in erythropoiesis, angiogenesis, and glycolysis.
Biochemische Und Physiologische Effekte
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been shown to have various biochemical and physiological effects. One of the most significant effects is the increase in erythropoietin production, which leads to an increase in red blood cell production. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have also been shown to increase angiogenesis, which is the formation of new blood vessels. This effect is beneficial in the treatment of ischemic diseases, as it promotes the formation of new blood vessels to supply oxygen and nutrients to the affected tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have several advantages in lab experiments. They are relatively easy to synthesize, and their effects can be easily measured using various assays. However, 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have some limitations, including their instability in aqueous solutions and their potential toxicity at high concentrations.
Zukünftige Richtungen
The future directions of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide are vast, and ongoing research is focused on exploring their potential therapeutic applications in various diseases. Some of the future directions include the development of more potent and selective 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, the optimization of dosing regimens, and the exploration of their potential in combination therapies. Additionally, research is ongoing to understand the long-term effects of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide and their potential toxicity in humans.
Conclusion:
In conclusion, 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide are a promising class of small molecules that have gained significant attention in the scientific community due to their potential therapeutic applications. Their ability to stabilize HIF has led to their investigation in the treatment of various diseases, including anemia, ischemic diseases, and cancer. While 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have several advantages in lab experiments, their potential toxicity and instability in aqueous solutions are some of the limitations. Nevertheless, ongoing research is focused on exploring their potential therapeutic applications and developing more potent and selective 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide.
Synthesemethoden
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide can be synthesized using various methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of chemical reactions to produce the desired molecule. Fermentation, on the other hand, involves the use of microorganisms to produce the molecule. Both methods have been used to produce 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, and the choice of method depends on various factors, including cost, yield, and purity.
Wissenschaftliche Forschungsanwendungen
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been extensively studied in the scientific community, and their potential therapeutic applications are vast. One of the most promising applications of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide is in the treatment of anemia. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been shown to increase the production of erythropoietin, which stimulates the production of red blood cells. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have also been studied in the treatment of ischemic diseases, such as myocardial infarction and stroke, as well as in the treatment of cancer.
Eigenschaften
CAS-Nummer |
106732-52-9 |
|---|---|
Produktname |
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide |
Molekularformel |
C11H18N4O3 |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
(2S)-N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8-/m0/s1 |
InChI-Schlüssel |
QXHVGEXNEZRSGG-YUMQZZPRSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@H]2CCN(C2=O)CC(=O)N |
SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
Kanonische SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
Andere CAS-Nummern |
106732-52-9 |
Synonyme |
2-oxo-3(R)-((2(S)-pyrrolidinylcarbonyl)amino)-1-pyrrolidineacetamide 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide, (R-(R*,S*))-isomer PAOPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



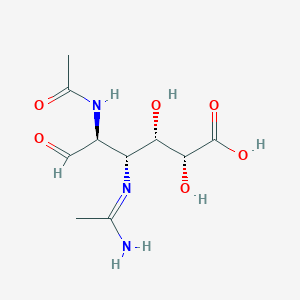
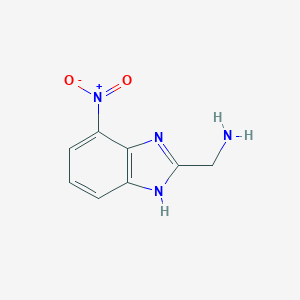
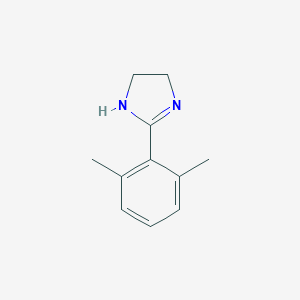
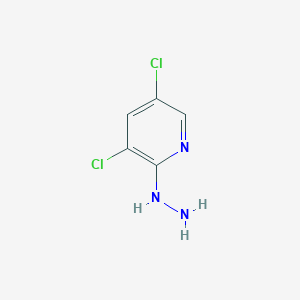
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
